N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine
Overview
Description
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine, also known as 5-bromo-3-methyl-2-pyridinyl-sec-butyl amine (5-BMP-SB), is a heterocyclic amine compound that is used in a variety of scientific research applications. It has been studied for its potential use in drug synthesis, as a reagent for the synthesis of other compounds, and for its biochemical and physiological effects. In
Scientific Research Applications
Catalysis and Synthesis Applications
The utility of N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine in catalysis and synthesis is evident in its involvement in C-N bond-forming reactions. Such reactions are crucial for creating complex molecules in pharmaceuticals, agrochemicals, and materials science. It acts as a substrate or intermediate in copper-catalyzed cross-coupling reactions, showcasing the importance of recyclable catalyst systems for sustainable chemistry practices (Kantam et al., 2013).
Polymerization Initiator
Its application extends to polymer science, specifically in the ring-opening polymerization of cyclic esters. Amine functionalities serve as (co)initiators, demonstrating the compound's versatility in creating biodegradable polymers with potential applications in medical and environmental fields (Duda et al., 2005).
Heterocyclic Chemistry
The synthesis of N-heterocycles, a class of compounds with significant biological activity, highlights another critical area of application. The compound can be used to generate various heterocyclic structures, which are essential frameworks in many drugs and agrochemicals. This underlines its role in the development of new therapeutic agents and agricultural products (Philip et al., 2020).
Advanced Oxidation Processes
Furthermore, it plays a role in environmental chemistry through its involvement in advanced oxidation processes aimed at degrading nitrogen-containing hazardous compounds. This application is crucial for the detoxification of industrial waste and environmental remediation, highlighting the compound's importance in tackling pollution and protecting ecosystems (Bhat and Gogate, 2021).
properties
IUPAC Name |
5-bromo-N-butan-2-yl-3-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-4-8(3)13-10-7(2)5-9(11)6-12-10/h5-6,8H,4H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCHSJQOBMNFPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC=C(C=C1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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